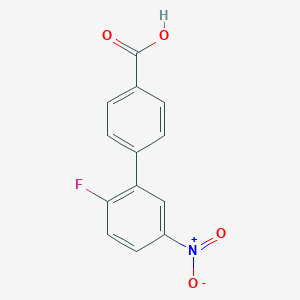

4-(2-fluoro-5-nitrophenyl)benzoic acid

説明

4-(2-Fluoro-5-nitrophenyl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid core substituted with a 2-fluoro-5-nitrophenyl group. This structure combines electron-withdrawing groups (fluoro and nitro) at specific positions on the phenyl ring, which influence its physicochemical properties, such as acidity, solubility, and reactivity. Such compounds are often studied for applications in medicinal chemistry, materials science, and organic synthesis due to their tunable electronic and steric effects .

特性

IUPAC Name |

4-(2-fluoro-5-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-6-5-10(15(18)19)7-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTUIFCLGQHDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547867 | |

| Record name | 2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103978-33-2 | |

| Record name | 2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of Aromatic Precursors

Method Overview:

The foundational step involves nitrating a suitably substituted benzoic or toluic acid derivative to introduce the nitro group at the desired position.

- Starting Material: 2-chloro-4-fluorotoluene or 2-chloro-4-fluorobenzoic acid derivatives.

- Reagents: Mixed acids (concentrated sulfuric acid and nitric acid).

- Conditions:

- Temperature control between 70°C and 110°C.

- Slow addition of nitrating mixture to control exothermicity.

- Reaction times vary from 3 to 6 hours depending on the scale.

- Using nitration of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene has been shown to yield the target compound with molar yields exceeding 90%.

- A typical process involves adding nitrating acids to the aromatic compound under controlled temperature, followed by hydrolysis and purification.

Data Table 1: Nitration Conditions and Yields

| Parameter | Value | Reference |

|---|---|---|

| Nitrating mixture | Concentrated sulfuric acid + nitric acid | , |

| Temperature range | 70°C – 110°C | , |

| Reaction time | 3 – 6 hours | , |

| Molar yield of nitration | 82% – 96% | , |

Chlorination and Photochlorination

Method Overview:

Preparation of key intermediates such as 2-chloro-4-fluorobenzylidene dichloride involves photochlorination of 4-fluoro-5-nitrobenzoic acid derivatives or related compounds.

- Starting Material: 2-chloro-4-fluorotoluene or benzene derivatives.

- Reagents: Chlorine gas, UV light for photochlorination.

- Conditions:

- UV irradiation at ambient or slightly elevated temperatures.

- Controlled chlorine flow to prevent over-chlorination.

- Photochlorination efficiently introduces chlorine atoms at specific positions, enabling subsequent nitration or oxidation steps.

- This step is crucial for regioselectivity and high yield.

Data Table 2: Photochlorination Parameters

| Parameter | Value | Reference |

|---|---|---|

| Chlorine source | Cl₂ gas | , |

| Light source | UV lamp | |

| Temperature | Ambient to 25°C | |

| Yield of chlorinated intermediate | >85% | , |

Nucleophilic Fluorination

Method Overview:

Recent advances include nucleophilic fluorination of aromatic intermediates, such as 1-arylbenziodoxolones, to introduce fluorine selectively at the desired position.

- Starting Material: 1-arylbenziodoxolones with nitro groups.

- Reagents: Fluoride sources such as potassium fluoride or cesium fluoride.

- Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Elevated temperature (~80°C).

- Reaction times of 12–24 hours.

- Nucleophilic fluorination provides high regioselectivity and yields up to 89% for 2-fluoro-5-nitrobenzoic acid derivatives.

- This method is transition-metal free and suitable for radiolabeling applications.

Data Table 3: Fluorination Conditions and Yields

| Parameter | Value | Reference |

|---|---|---|

| Fluoride source | CsF or KF | |

| Solvent | DMF or acetonitrile | |

| Temperature | 80°C | |

| Yield of fluorinated product | Up to 89% |

Hydrolysis and Final Purification

Method Overview:

The final step involves hydrolyzing any ester or acyl chloride intermediates to obtain the free acid, followed by purification via recrystallization or chromatography.

- Hydrolysis typically occurs under mild aqueous conditions at room temperature or slightly elevated temperatures.

- Organic solvents such as ethyl acetate or heptane are used for extraction.

- Purity is confirmed via high-performance liquid chromatography (HPLC) with yields often exceeding 90%.

- Efficient hydrolysis and purification yield high-purity 4-(2-fluoro-5-nitrophenyl)benzoic acid suitable for pharmaceutical or material applications.

Summary of Key Data

| Step | Method | Typical Yield | Notes |

|---|---|---|---|

| Nitration | Mixed acid nitration of aromatic precursors | 82% – 96% | Controlled temperature, slow addition |

| Chlorination / Photochlorination | UV-induced chlorination of aromatic compounds | >85% | Regioselective, environmentally friendly |

| Fluorination | Nucleophilic fluorination of benziodoxolones | Up to 89% | Transition-metal free, suitable for radiochemistry |

| Hydrolysis & Purification | Aqueous hydrolysis, recrystallization | >90% | High purity, scalable |

化学反応の分析

Types of Reactions: 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Reduction: Formation of 2’-Amino-5’-nitro[1,1’-biphenyl]-4-carboxylic acid.

Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

This compound serves as an essential building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, enabling the creation of diverse derivatives that are useful in pharmaceuticals and materials science. The compound can participate in reactions such as:

- Nucleophilic Substitution : The fluorine atom can be replaced with other nucleophiles, facilitating the synthesis of various derivatives.

- Reduction Reactions : The nitro group can be reduced to an amino group, expanding the range of potential applications.

Biological Studies

In biological research, 4-(2-fluoro-5-nitrophenyl)benzoic acid can be utilized as a probe to study enzyme interactions and biochemical pathways. Its ability to participate in redox reactions makes it suitable for investigating biochemical processes involving electron transfer. Additionally, it can be employed in the development of fluorescent probes for detecting specific biomolecules or cellular components .

Industrial Applications

The compound's unique properties also lend it utility in various industrial applications:

- Polymer Production : It can be used as a precursor in the synthesis of advanced polymers with specific functional characteristics.

- Coatings and Adhesives : Its reactivity allows for incorporation into formulations that require enhanced adhesion or durability.

Case Study 1: Synthesis of Fluorescent Probes

Research has demonstrated that this compound can be modified to create fluorescent probes for bioimaging applications. These probes are designed to detect nucleophiles within biological systems, providing insights into cellular processes. The fluorescent properties are activated upon interaction with target molecules, allowing for real-time imaging .

Case Study 2: Drug Development

In drug discovery, derivatives of this compound have been explored for their potential as active pharmaceutical ingredients (APIs). The compound's ability to interact with biological targets makes it a candidate for developing new therapeutics aimed at specific diseases. Research into its pharmacokinetics and bioavailability is ongoing to assess its viability as a drug candidate .

作用機序

The mechanism of action of 2’-Fluoro-5’-nitro[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Phenyl Derivatives

Table 1: Comparison of Substituted Benzoic Acid Derivatives

Key Findings :

- Electronic Effects: The nitro group (-NO₂) at the para position (relative to the phenyl-benzoic acid linkage) enhances acidity compared to meta-substituted analogs due to stronger electron withdrawal .

Functional Group Variations

Table 2: Functional Group Modifications in Related Compounds

Key Findings :

- Carboxylic Acid vs. Boronic Acid : The benzoic acid derivative (target compound) is more acidic (pKa ~2-3) compared to boronic acid analogs (pKa ~8-9), making it suitable for pH-dependent reactions .

- Hydroxy vs. Nitro Substitution : The presence of -OH (as in 2-fluoro-5-hydroxybenzoic acid) increases solubility in aqueous media but reduces thermal stability compared to nitro-substituted analogs .

Core Structure Variations

Table 3: Heterocyclic and Non-Benzene Core Analogs

Key Findings :

- Heterocyclic Cores : Oxazole derivatives (e.g., 5-(4-nitrophenyl)oxazole) exhibit stronger fluorescence compared to benzene-core analogs due to extended conjugation .

- Ether Linkages : 4-Nitrophenyl phenyl ether lacks the acidic -COOH group, resulting in lower reactivity in nucleophilic substitution reactions compared to the target compound .

Research and Computational Insights

- Crystallography: Tools like SHELXL and ORTEP-3 have been critical in resolving the crystal structures of nitro-substituted benzoic acids, revealing intermolecular H-bonding networks between -COOH and -NO₂ groups .

- Density Functional Theory (DFT): Studies using hybrid functionals (e.g., B3LYP) predict that electron-withdrawing groups (e.g., -NO₂) lower the HOMO-LUMO gap of this compound by ~1.5 eV compared to non-nitrated analogs .

生物活性

4-(2-Fluoro-5-nitrophenyl)benzoic acid, a compound characterized by its unique chemical structure, has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure

The chemical formula for this compound is CHFNO. Its structure features a benzoic acid moiety substituted with a fluorine and a nitro group, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on the BACE-1 enzyme, which is a target for Alzheimer's disease therapeutics, potentially reducing amyloid-beta peptide accumulation .

- Antimicrobial Properties : Preliminary research suggests that derivatives of nitrophenyl compounds exhibit antimicrobial activities. The presence of the nitro group is thought to enhance the compound's ability to disrupt bacterial cell walls .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Alzheimer's Disease Research : A study published in ACS Chemical Neuroscience highlighted the efficacy of this compound as a BACE-1 inhibitor. The research demonstrated that this compound could significantly lower amyloid-beta levels in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Antimicrobial Testing : In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated a notable decrease in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, supporting its use as an antibacterial agent .

- Environmental Impact Assessment : Research conducted by the EPA examined the degradation products of nitro-substituted compounds, including this compound. The study found that certain metabolites could persist in the environment, raising concerns about ecological toxicity and bioaccumulation .

Q & A

Q. What are the optimal synthetic routes for 4-(2-fluoro-5-nitrophenyl)benzoic acid, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluoronitrophenyl group to the benzoic acid backbone. Key reagents include:

- Electrophilic aromatic substitution : Nitration and fluorination agents (e.g., HNO₃/H₂SO₄ for nitration, Selectfluor® for fluorination).

- Coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling aryl halides with boronic acids .

Purity is enhanced via recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluting with ethyl acetate/hexane). Yield optimization requires precise stoichiometry and inert reaction conditions (argon atmosphere) to prevent side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielding due to nitro and fluorine groups). Fluorine-19 NMR detects the fluorine substituent’s chemical shift (~-110 ppm for meta-fluorine).

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-F (stretch ~1100 cm⁻¹).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-F: ~1.34 Å; C-NO₂: ~1.48 Å) using SHELXL for refinement .

Advanced Research Questions

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) calculates:

- Electrostatic potential surfaces : Identify electron-deficient regions (nitro group) for nucleophilic attack.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer interactions.

- Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate aqueous or DMSO environments .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Twinned data : Use SHELXD for initial phase determination and SHELXL for refinement with TWIN/BASF commands to model twinning.

- Disordered atoms : Apply restraints (e.g., SIMU/DELU) to fluorine/nitro groups during refinement.

- Validation tools : Check R1/wR2 residuals (<5%) and Fo/Fc maps for unmodeled electron density .

Q. What functional group transformations are feasible at the nitro and fluorine substituents?

- Methodological Answer :

- Nitro reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine, enabling peptide coupling (e.g., EDC/NHS activation of the carboxylic acid).

- Fluorine substitution : SNAr reactions with alkoxides or amines (e.g., K₂CO₃/DMF, 80°C) replace fluorine with nucleophiles.

- Carboxylic acid derivatization : Esterification (MeOH/H⁺) or amide formation (SOCl₂, then NH₃) .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated?

- Methodological Answer :

- In vitro assays : Test inhibition of COX-2 (IC₅₀ via ELISA) or antimicrobial activity (MIC against S. aureus).

- ADMET profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability.

- Molecular docking : AutoDock Vina predicts binding affinities (ΔG) to targets like EGFR (PDB: 1M17) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。